2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one
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Overview
Description
2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of coumarin-thiazole derivativesThe structure of this compound features a fused chromene ring system, which is known for its wide range of valuable biological activities, including antimicrobial, antifungal, antioxidant, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one typically involves a multi-step process. One common method starts with the condensation of salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine to form 3-(2-bromoacetyl)-2H-chromen-2-one. This intermediate is then treated with thiosemicarbazide and various substituted isatins in a one-pot reaction under conventional heating in a DMF-ethanol mixture using a catalytic amount of acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the chromene or thiazole rings, enhancing the compound’s biological activity .
Scientific Research Applications
2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound’s antioxidant properties help scavenge free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 3-acetylcoumarin and 7-hydroxycoumarin share similar structural features and biological activities.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile exhibit similar pharmacological properties.
Uniqueness
2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one is unique due to its fused chromene-thiazole structure, which combines the biological activities of both coumarin and thiazole derivatives. This unique structure enhances its potential as a multifunctional therapeutic agent with applications in various fields of research .
Properties
IUPAC Name |
2-[2-(2-oxochromen-3-yl)-1,3-thiazol-4-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13NO4S/c27-24-18(12-17-16-7-3-1-5-14(16)9-10-22(17)30-24)20-13-31-23(26-20)19-11-15-6-2-4-8-21(15)29-25(19)28/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAXQZIVXJTMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C5=CC6=CC=CC=C6OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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